4-Fluoro-3-methyl-5-nitroanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-methyl-5-nitroanisole is an organic compound with the molecular formula C8H8FNO3. It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to an anisole ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with anisole as the starting material.
Nitration: The anisole is first nitrated using nitric acid and sulfuric acid to introduce the nitro group, resulting in 3-nitroanisole.
Fluorination: The nitro group is then fluorinated using a fluorinating agent such as Selectfluor to introduce the fluorine atom, yielding this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in 4-fluoro-3-methyl-5-anilinoanisole.
Substitution: Substitution reactions can replace the fluorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or tin and hydrochloric acid (Sn/HCl).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and amides.
Substitution Products: Derivatives with different functional groups such as halides, alcohols, and esters.
Scientific Research Applications
4-Fluoro-3-methyl-5-nitroanisole is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Fluoro-3-methyl-5-nitroanisole is structurally similar to other nitroanisole derivatives such as 4-fluoro-5-methyl-2-nitroanisole and 2-fluoro-4-methyl-5-nitroanisole. its unique combination of fluorine, methyl, and nitro groups imparts distinct chemical and biological properties that differentiate it from these compounds.
Comparison with Similar Compounds
4-Fluoro-5-methyl-2-nitroanisole
2-Fluoro-4-methyl-5-nitroanisole
4-Methyl-3-nitroanisole
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-fluoro-5-methoxy-1-methyl-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-3-6(13-2)4-7(8(5)9)10(11)12/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URADHKWFKFYOIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.